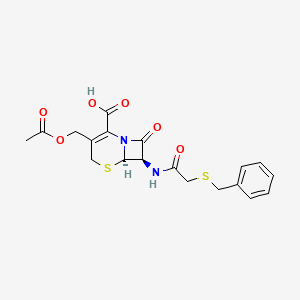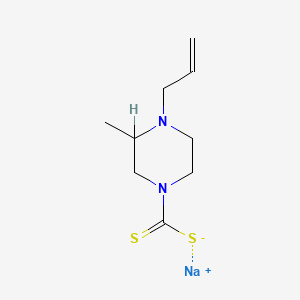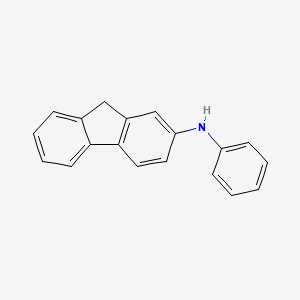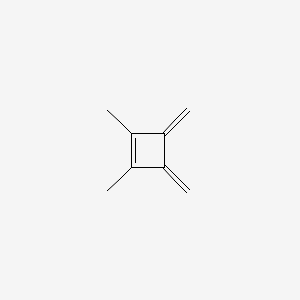
Methyl 2-methylprop-2-enoate;prop-2-enamide;styrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-methylprop-2-enoate, prop-2-enamide, and styrene are organic compounds that are often used in various industrial and scientific applications. Methyl 2-methylprop-2-enoate is an ester derived from methacrylic acid, prop-2-enamide is an amide derived from acrylic acid, and styrene is a vinyl aromatic compound. These compounds are known for their reactivity and versatility in chemical synthesis and polymer production.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
Methyl 2-methylprop-2-enoate
Synthesis: It is typically synthesized through the esterification of methacrylic acid with methanol in the presence of an acid catalyst.
Reaction Conditions: The reaction is carried out under reflux conditions with a strong acid like sulfuric acid as the catalyst.
-
Prop-2-enamide
Synthesis: This compound is synthesized by the hydration of acrylonitrile in the presence of a sulfuric acid catalyst.
Reaction Conditions: The reaction is conducted at elevated temperatures and pressures to ensure complete conversion.
-
Styrene
Synthesis: Styrene is produced by the dehydrogenation of ethylbenzene.
Reaction Conditions: The reaction is carried out at high temperatures (600-650°C) in the presence of a catalyst such as iron oxide.
Industrial Production Methods
Methyl 2-methylprop-2-enoate: Industrially, it is produced via the acetone cyanohydrin route, which involves the reaction of acetone cyanohydrin with methanol.
Prop-2-enamide: It is produced on a large scale by the catalytic hydration of acrylonitrile.
Styrene: Industrial production involves the catalytic dehydrogenation of ethylbenzene in large reactors.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation
Methyl 2-methylprop-2-enoate: Can undergo oxidation to form methacrylic acid.
Prop-2-enamide: Can be oxidized to form acrylic acid.
Styrene: Can be oxidized to form styrene oxide.
-
Reduction
Methyl 2-methylprop-2-enoate: Can be reduced to form isobutyl alcohol.
Prop-2-enamide: Can be reduced to form propylamine.
Styrene: Can be hydrogenated to form ethylbenzene.
-
Substitution
Methyl 2-methylprop-2-enoate: Can undergo nucleophilic substitution to form various derivatives.
Prop-2-enamide: Can undergo nucleophilic substitution to form amides and esters.
Styrene: Can undergo electrophilic substitution to form substituted styrenes.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogens, acids, and bases.
Major Products
Methyl 2-methylprop-2-enoate: Methacrylic acid, isobutyl alcohol, and various esters.
Prop-2-enamide: Acrylic acid, propylamine, and various amides.
Styrene: Styrene oxide, ethylbenzene, and substituted styrenes.
Wissenschaftliche Forschungsanwendungen
Chemistry
Methyl 2-methylprop-2-enoate: Used as a monomer in the production of polymethyl methacrylate (PMMA).
Prop-2-enamide: Used in the synthesis of polyacrylamide, which is used as a flocculant in water treatment.
Styrene: Used as a monomer in the production of polystyrene and other copolymers.
Biology
Methyl 2-methylprop-2-enoate: Used in the synthesis of biocompatible materials for medical applications.
Prop-2-enamide: Used in the production of hydrogels for drug delivery systems.
Styrene: Used in the production of materials for biological research, such as petri dishes and microtiter plates.
Medicine
Methyl 2-methylprop-2-enoate: Used in the production of dental materials and bone cements.
Prop-2-enamide: Used in the synthesis of pharmaceutical intermediates.
Styrene: Used in the production of medical devices and packaging materials.
Industry
Methyl 2-methylprop-2-enoate: Used in the production of coatings, adhesives, and sealants.
Prop-2-enamide: Used in the production of paper and textiles.
Styrene: Used in the production of insulation materials, automotive parts, and consumer goods.
Wirkmechanismus
Methyl 2-methylprop-2-enoate: Acts as a monomer that undergoes polymerization to form PMMA. The polymerization process involves the formation of free radicals that initiate the reaction.
Prop-2-enamide: Acts as a monomer that undergoes polymerization to form polyacrylamide. The polymerization process involves the formation of free radicals that initiate the reaction.
Styrene: Acts as a monomer that undergoes polymerization to form polystyrene. The polymerization process involves the formation of free radicals that initiate the reaction.
Vergleich Mit ähnlichen Verbindungen
Methyl methacrylate: Similar to methyl 2-methylprop-2-enoate, but with a different ester group.
Acrylamide: Similar to prop-2-enamide, but with a different amide group.
Vinyl toluene: Similar to styrene, but with a methyl group on the aromatic ring.
List of Similar Compounds
- Methyl methacrylate
- Acrylamide
- Vinyl toluene
- Ethyl acrylate
- Butyl acrylate
Eigenschaften
CAS-Nummer |
31551-02-7 |
|---|---|
Molekularformel |
C16H21NO3 |
Molekulargewicht |
275.34 g/mol |
IUPAC-Name |
methyl 2-methylprop-2-enoate;prop-2-enamide;styrene |
InChI |
InChI=1S/C8H8.C5H8O2.C3H5NO/c1-2-8-6-4-3-5-7-8;1-4(2)5(6)7-3;1-2-3(4)5/h2-7H,1H2;1H2,2-3H3;2H,1H2,(H2,4,5) |
InChI-Schlüssel |
WGOHKAZPXXKHGK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)OC.C=CC1=CC=CC=C1.C=CC(=O)N |
Verwandte CAS-Nummern |
31551-02-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


silane](/img/structure/B14696848.png)
![3-[1-(Diethylamino)propylidene]-5-methylfuran-2(3H)-one](/img/structure/B14696853.png)
![1-Methyl-4-[2,2,2-trichloro-1-(4-propoxyphenyl)ethyl]benzene](/img/structure/B14696859.png)




![2-Chloro-6-[4-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14696890.png)

![N-(2-{[(3,5-Dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenyl)-4-methylbenzene-1-sulfonamide](/img/structure/B14696899.png)
![7-[2-(Dimethylamino)phenyl]-2-phenylheptanamide](/img/structure/B14696902.png)

![Butyl-[butyl(diphenyl)stannyl]sulfanyl-diphenylstannane](/img/structure/B14696910.png)

